Product packaging for 2-[(2-Aminophenyl)amino]ethanol, HCl(Cat. No.:CAS No. 854221-90-2)

2-[(2-Aminophenyl)amino]ethanol, HCl

Cat. No.: B1372743
CAS No.: 854221-90-2
M. Wt: 188.65 g/mol
InChI Key: QWAKCGWFHCRXBO-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amino Alcohol Chemistry

Aromatic amino alcohols are a significant class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to an aromatic scaffold. This dual functionality imparts a unique reactivity profile, allowing for a wide range of chemical transformations. These compounds can act as nucleophiles, bases, and ligands, making them valuable in various synthetic applications. The specific arrangement of the functional groups in 2-[(2-Aminophenyl)amino]ethanol (B112675), HCl, with a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol, positions it as a molecule with multiple reactive sites that can be selectively addressed.

Significance as a Versatile Synthetic Intermediate

The hydrochloride salt of 2-[(2-Aminophenyl)amino]ethanol is recognized primarily as a useful research chemical and a building block in organic synthesis. theclinivex.comfishersci.com Its structure incorporates several key features that underscore its potential as a versatile intermediate. The presence of two distinct amino groups, one aromatic and one aliphatic, along with a hydroxyl group, offers multiple points for chemical modification. This trifunctional nature allows for the sequential or orthogonal introduction of different functionalities, enabling the construction of complex molecular scaffolds. For instance, the primary aromatic amine can undergo diazotization and subsequent substitution reactions, while the secondary amine and the alcohol can participate in a variety of condensation and substitution reactions. This versatility makes it a valuable precursor for the synthesis of heterocyclic compounds, polymers, and pharmaceutically relevant molecules.

Scope of Research in Contemporary Organic Chemistry

While extensive, peer-reviewed studies focusing specifically on the synthesis and applications of 2-[(2-Aminophenyl)amino]ethanol, HCl are not widely available in the public domain, its structural motifs are found in a range of more complex molecules that are actively being investigated. Research into related aromatic amino alcohols and diamines is prevalent, particularly in the fields of medicinal chemistry and materials science. The o-phenylenediamine (B120857) moiety, for example, is a well-known precursor for the synthesis of benzodiazepines and other heterocyclic systems. Furthermore, the amino alcohol functionality is a common feature in many biologically active compounds and chiral ligands. The availability of this compound as a research chemical suggests its utility in exploratory synthetic studies aimed at discovering new chemical entities with novel properties. theclinivex.com

Chemical and Physical Properties

While detailed experimental data for this compound is limited, some of its basic properties can be inferred from available supplier information and comparison with related compounds.

Property Value Reference
CAS Number 854221-90-2 theclinivex.com
Molecular Formula C₈H₁₃ClN₂O fishersci.com
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Synthesis and Reactivity

Specific, documented synthetic routes to this compound are not readily found in the surveyed literature. However, general methods for the synthesis of similar aromatic amino alcohols often involve the reduction of a corresponding nitro-substituted precursor or the reaction of an epoxide with an aromatic amine.

The reactivity of this compound is dictated by its three functional groups. The primary aromatic amine is a versatile handle for a variety of transformations, including acylation, alkylation, and the formation of heterocyclic rings. The secondary amino alcohol moiety can participate in cyclization reactions, coordination chemistry, and serve as a precursor for chiral ligands. The hydrochloride form ensures stability and can be easily converted to the free base for subsequent reactions.

Potential Applications in Organic Synthesis

Given its structural features, this compound holds potential in several areas of organic synthesis:

Heterocyclic Synthesis: The o-phenylenediamine substructure is a classic precursor for the synthesis of a wide range of nitrogen-containing heterocycles, such as benzimidazoles, quinoxalines, and phenazines. The presence of the hydroxyethyl (B10761427) side chain could be exploited to introduce further complexity and functionality into these heterocyclic systems.

Medicinal Chemistry: The structural motifs present in this compound are found in numerous biologically active molecules. Its use as a scaffold could lead to the development of new therapeutic agents.

Ligand Synthesis: The vicinal amino alcohol functionality is a common feature in chiral ligands used in asymmetric catalysis. Derivatization of this compound could provide access to novel ligand architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2O B1372743 2-[(2-Aminophenyl)amino]ethanol, HCl CAS No. 854221-90-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoanilino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAKCGWFHCRXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2 2 Aminophenyl Amino Ethanol

Catalytic Reduction Approaches

Catalytic reduction stands as a prominent method for the synthesis of 2-[(2-Aminophenyl)amino]ethanol (B112675). This approach leverages the transformation of a nitro group into a primary amine using hydrogen gas or a hydrogen donor in the presence of a metal catalyst. The specific precursor molecule dictates the exact nature of the product.

Reduction of 2-Nitrophenylethanol with Hydrogenation Catalysts

One direct pathway involves the catalytic reduction of 2-(o-nitrophenyl)ethanol. In this method, the aromatic nitro group of the substrate is hydrogenated to form the corresponding aminophenyl derivative, 2-(o-aminophenyl)ethanol. A notable example employs a Raney nickel catalyst. google.com The reaction is typically carried out under hydrogen pressure, and the efficiency of the conversion can be high. Research has shown that the addition of a small amount of an alkali metal hydroxide (B78521) can improve the activity of the Raney nickel catalyst, leading to an increased reaction rate. google.com

In a specific documented process, the reduction of 2-(o-nitrophenyl)ethanol was performed at 80°C under a hydrogen pressure of 8.5 kg/cm ² G. google.com The reaction reached completion in 84 minutes, achieving a 100% conversion of the starting material and a 99.1% yield of 2-(o-aminophenyl)ethanol. google.com

ParameterValueReference
Starting Material2-(o-nitrophenyl)ethanol google.com
CatalystRaney Nickel google.com
AdditiveAlkali Metal Hydroxide google.com
Temperature80°C google.com
Pressure8.5 kg/cm ² G google.com
Reaction Time84 minutes google.com
Conversion100% google.com
Yield99.1% google.com

Reduction of 2-Nitroaniline (B44862) Derivatives

A more common precursor for the target compound is an N-substituted 2-nitroaniline derivative, specifically 2-(2-nitroanilino)ethanol. This intermediate is reduced to yield 2-[(2-Aminophenyl)amino]ethanol. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. researchgate.net Various catalytic systems can effectively reduce the nitro group to an amine while preserving other functional groups, such as the hydroxyl group in the ethanol (B145695) side chain. commonorganicchemistry.comwikipedia.org

The general transformation involves the conversion of the nitroarene to an aniline (B41778) through catalytic hydrogenation. wikipedia.org This process can be adapted for the specific reduction of 2-(2-nitroanilino)ethanol. A tandem approach has also been explored where the in-situ generation of an aniline from a nitrobenzene (B124822) is followed by a reaction with an epoxide, demonstrating the feasibility of such multi-step one-pot syntheses. nih.gov

Role of Specific Catalytic Systems (e.g., Palladium, Raney Nickel)

The choice of catalyst is crucial for the efficiency and selectivity of the nitro group reduction. Palladium and Raney Nickel are among the most frequently employed catalysts for this purpose. commonorganicchemistry.comwikipedia.org

Palladium: Palladium, typically supported on carbon (Pd/C), is often the preferred catalyst for the hydrogenation of both aromatic and aliphatic nitro groups. commonorganicchemistry.com It is highly active and efficient for converting nitroarenes into anilines using hydrogen gas. commonorganicchemistry.com Ethanol is often used as a solvent in these reactions as it effectively dissolves both the nitroarene starting materials and the resulting amine products, simplifying the post-reaction workup where the catalyst can be removed by filtration. stackexchange.com

Beyond using hydrogen gas, palladium catalysts are also effective in transfer hydrogenation reactions. nih.govgoogle.com In this variation, a hydrogen donor molecule, such as methanol (B129727) or ammonium (B1175870) formate, provides the hydrogen in situ. nih.govgoogle.com This method can circumvent the need for high-pressure hydrogen gas, which can be advantageous for industrial-scale production due to enhanced safety and simpler equipment requirements. google.com Advanced catalytic systems, such as in situ-generated palladium nanoclusters, have been shown to produce anilines from nitroarenes with excellent yields at room temperature in short reaction times. rsc.org

Raney Nickel: Raney nickel is a cost-effective and highly active catalyst for the reduction of nitro compounds. mdma.chmasterorganicchemistry.com It is an alloy of aluminum and nickel from which most of the aluminum has been leached out, resulting in a porous structure with a high surface area that is saturated with hydrogen. masterorganicchemistry.com Raney nickel is particularly useful when the substrate contains functionalities that might be sensitive to other catalysts; for instance, it is often used in place of Pd/C to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

The reduction of nitroarenes to the corresponding amines can be accomplished rapidly at room temperature using Raney nickel in conjunction with a hydrogen donor like hydrazinium (B103819) monoformate. mdma.ch This system has been reported to be more effective than hydrazine (B178648) or formic acid alone and achieves quantitative yields. mdma.ch Specially prepared Raney nickel catalysts with a high iron content have also been developed, exhibiting particularly high activity for the hydrogenation of organic compounds. google.com

Condensation and Subsequent Reduction Pathways

An alternative synthetic strategy involves first constructing the carbon-nitrogen bond between the phenyl ring and the ethanolamine (B43304) side chain, followed by the reduction of the nitro group.

Reaction of 2-Nitroaniline with Ethylene (B1197577) Oxide Followed by Reduction

This pathway begins with the reaction between 2-nitroaniline and ethylene oxide. In this step, the amino group of 2-nitroaniline acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This results in the ring-opening of the epoxide and the formation of the intermediate compound, 2-(2-nitroanilino)ethanol. This type of reaction is a standard method for producing β-amino alcohols. nih.gov

Following the successful synthesis of this intermediate, the nitro group is then reduced to an amine using one of the catalytic hydrogenation or other reduction methods described previously. This two-step process allows for a modular approach to the synthesis of the final product.

Investigation of Reducing Agents and Conditions

A wide array of reducing agents and reaction conditions can be employed for the critical nitro-to-amine reduction step. The optimal choice depends on factors such as substrate compatibility, desired yield, cost, and safety considerations.

Catalytic hydrogenation using H₂ gas with catalysts like Pd/C or Raney nickel is a common and highly effective method. commonorganicchemistry.com Transfer hydrogenation offers a milder and often safer alternative. google.com Other chemical reducing agents can also be utilized. These include metal-acid systems, such as iron in acidic media (e.g., acetic acid), which provide a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, tin(II) chloride (SnCl₂) is another reagent that facilitates this transformation under mild conditions. wikipedia.org Sodium borohydride (B1222165) has also been used as a hydrogen source in conjunction with palladium catalysts for the reduction of aromatic nitro compounds in ethanol. researchgate.net

The following table summarizes various catalytic systems used for the reduction of nitroarenes, which is the key step in the synthesis of 2-[(2-Aminophenyl)amino]ethanol from its nitro precursors.

Catalytic System / ReagentHydrogen SourceSolventKey Findings & ConditionsReference(s)
Pd/C H₂ (gas)EthanolStandard method for nitro reductions; ethanol is a good solvent for reactants and products. commonorganicchemistry.comstackexchange.com
Pd/C MethanolMethanolEffective for transfer hydrogenation; reaction at 130°C. nih.gov
Palladium Nanoclusters NaBH₄Water/EthanolHigh yields (up to 98%) in <30 min at room temperature. rsc.org
Raney Nickel H₂ (gas)Not specifiedHigh activity, often enhanced by alkali. Cost-effective. google.comcommonorganicchemistry.com
Raney Nickel Hydrazinium monoformateMethanol, EthanolRapid reduction at room temperature; tolerates many functional groups. mdma.ch
Iron (Fe) Acid (e.g., Acetic Acid)Acetic AcidMild conditions, good for substrates with other reducible groups. commonorganicchemistry.comrsc.org
Tin(II) Chloride (SnCl₂) Not applicableNot specifiedProvides a mild method for reducing nitro groups to amines. wikipedia.org

Optimization of Synthetic Routes

The efficient synthesis of 2-[(2-Aminophenyl)amino]ethanol is crucial for its practical application. Optimization of synthetic routes focuses on maximizing product yield and purity while considering factors such as reaction conditions, catalysts, and stereochemical control for related chiral molecules.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of 2-[(2-Aminophenyl)amino]ethanol and related N-alkylated aniline compounds. The primary synthetic routes involve either the N-alkylation of o-phenylenediamine (B120857) or the reduction of a nitro-substituted precursor.

One key approach is the direct N-alkylation of an aniline with an alcohol, which is considered an efficient method for synthesizing secondary amines. This process, often referred to as a "hydrogen borrowing" methodology, can be optimized through the careful selection of catalysts. While precious metal-based catalysts have been explored, recent research focuses on cheaper and more abundant transition metals to make the process more scalable and economical. For instance, studies on the alkylation of aniline with benzyl (B1604629) alcohol have shown that catalyst choice and reaction conditions are critical for achieving high conversion and selectivity. researchgate.net

Another effective method involves the reaction of an aniline with a haloalkanol, such as 2-chloroethanol (B45725). A patented process for the synthesis of the related compound N-hydroxyethylaniline from aniline and 2-chloroethanol highlights the use of an ionic liquid as both a catalyst and a solvent. This approach offers good thermal stability and recyclability. The use of various ionic liquids under optimized temperature conditions has been shown to produce high yields, as detailed in the table below. google.com

Table 1: Effect of Ionic Liquid Catalysts on N-hydroxyethylaniline Synthesis google.com

Aniline (mol) 2-Chloroethanol (mol) Ionic Liquid Catalyst Catalyst (mol) Temperature (°C) Time (h) Yield (%)
1.5 0.5 [Et₃NH]HSO₄ 0.6 90 6 84
0.7 0.4 [EMIM]HSO₄ 0.3 80 12 80

For syntheses that proceed via the reduction of a nitro-precursor, such as 2-(o-nitrophenyl)ethanol, the addition of a small amount of an alkali compound can significantly improve the activity of catalysts like Raney nickel. A patented process demonstrates that adding 0.001 to 0.1 moles of an alkali metal hydroxide (e.g., sodium hydroxide) per mole of the nitro compound can lead to quantitative conversion and yields exceeding 98%. google.com

Stereoselective Synthesis Considerations for Related Analogues

While 2-[(2-Aminophenyl)amino]ethanol itself is not a chiral molecule, the principles of stereoselective synthesis are highly relevant for producing its chiral analogues, which are important in various fields, including medicinal chemistry. The stereoselective construction of the 2-amino-1,3-diol moiety, for example, is a key step in synthesizing analogues of sphingolipids. googleapis.com

General strategies for the asymmetric synthesis of β-amino alcohols can be divided into two main approaches. The first involves introducing the amino and alcohol functionalities onto a pre-existing carbon skeleton, often using stereospecific reactions on alkene derivatives. The second, more direct approach, focuses on the concomitant formation of a new carbon-carbon bond along with one or two of the vicinal stereogenic centers. googleapis.com

Recent advancements have explored enantiospecific reactions for creating chiral centers involving nitrogen and other atoms. For example, the reaction of sulfonimidoyl fluorides with anilines has been shown to proceed with an inversion of configuration at the sulfur atom, allowing for the synthesis of chiral sulfonimidamides. wur.nl Such methodologies, which achieve high stereocontrol through specific catalytic mechanisms, are indicative of the sophisticated strategies available for producing enantiomerically pure analogues of amino alcohols and related aniline derivatives. wur.nlacs.org

Formation and Chemical Stability of the Hydrochloride Salt

The conversion of the free base 2-[(2-Aminophenyl)amino]ethanol to its hydrochloride salt is a critical step for its purification, storage, and handling. This transformation significantly alters the compound's physical and chemical properties.

Mechanisms of Salt Formation with Hydrochloric Acid

The formation of 2-[(2-Aminophenyl)amino]ethanol hydrochloride is a classic acid-base reaction. Amines are basic due to the lone pair of electrons on the nitrogen atom, which allows them to act as Lewis bases (proton acceptors). ncert.nic.in When hydrochloric acid (HCl), a strong mineral acid, is introduced, the nitrogen atoms in 2-[(2-Aminophenyl)amino]ethanol donate their electron pairs to the proton (H⁺) from HCl. gla.ac.ukgla.ac.uk

This process results in the formation of a protonated amine, an ammonium cation, and a chloride anion (Cl⁻). The electrostatic attraction between the positively charged ammonium ion and the negatively charged chloride ion forms the ionic compound known as the hydrochloride salt. Given that 2-[(2-Aminophenyl)amino]ethanol has two amino groups (a primary aromatic amine and a secondary alkylamine), it can potentially form a mono- or dihydrochloride (B599025) salt depending on the stoichiometry of the acid used. The stability of the resulting amine salt can be influenced by factors such as hydrolysis and, in highly acidic conditions, the uptake of additional acid molecules. pitt.edu

Impact of Salt Form on Chemical Manipulations and Properties

Converting an amine to its hydrochloride salt has a profound impact on its properties, which is leveraged in various chemical manipulations. One of the most significant changes is the increase in water solubility. libretexts.org While the free base form of many amines has limited solubility in water, the resulting ionic salt is typically much more soluble. ncert.nic.in Conversely, amine salts are often insoluble in non-polar organic solvents like ether, a property that forms the basis for separating basic amines from non-basic, water-insoluble organic compounds. ncert.nic.in

The salt form also enhances the compound's stability. Amine salts are generally crystalline solids with higher melting points and greater thermal stability compared to their volatile free base counterparts. libretexts.org This increased stability and reduced volatility also lead to a decrease in the characteristic "fishy" odor associated with many lower molecular weight amines. ncert.nic.in In industrial synthesis, the formation of highly insoluble amine hydrochloride salts can sometimes be an unwanted side reaction, but for purification and handling, it is an invaluable tool. gla.ac.ukgla.ac.uk The salt form effectively "protects" the amine group, and the parent amine can be easily regenerated by treatment with a strong base like sodium hydroxide (NaOH). ncert.nic.in

Table 2: Comparison of General Properties: Free Amine vs. Amine Hydrochloride Salt

Property Free Amine Amine Hydrochloride Salt
Physical State Often liquid or low-melting solid Crystalline solid
Water Solubility Low to moderate, decreases with size High
Organic Solvent Solubility Generally soluble in non-polar solvents Insoluble in non-polar solvents
Melting Point Lower Higher
Stability Less stable, can oxidize More stable to air/oxidation

| Odor | Often has a characteristic amine odor | Generally odorless |

Table of Compounds

Compound Name
2-[(2-Aminophenyl)amino]ethanol, HCl
2-[(2-Aminophenyl)amino]ethanol
o-phenylenediamine
2-chloroethanol
N-hydroxyethylaniline
aniline
2-(o-nitrophenyl)ethanol
sodium hydroxide
hydrochloric acid
[Et₃NH]HSO₄ (Triethylammonium hydrogen sulfate)
[EMIM]HSO₄ (1-Ethyl-3-methylimidazolium hydrogen sulfate)

Reaction Mechanisms and Chemical Reactivity of 2 2 Aminophenyl Amino Ethanol

Nucleophilic Reactivity of Amine and Hydroxyl Functionalities

The amine and hydroxyl groups in 2-[(2-Aminophenyl)amino]ethanol (B112675) possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows the molecule to participate in a range of reactions, including substitution and acid-base reactions.

The amino and hydroxyl groups of 2-[(2-Aminophenyl)amino]ethanol can act as nucleophiles in substitution reactions. The specific mechanism, whether S_N1 or S_N2, is contingent on the nature of the electrophile and the reaction conditions.

S_N2 Reactions: In reactions with unhindered primary alkyl halides, the amino and hydroxyl groups can participate in bimolecular nucleophilic substitution (S_N2) reactions. The nucleophilic nitrogen or oxygen atom attacks the electrophilic carbon of the alkyl halide in a concerted step, leading to the displacement of the leaving group. The rate of these reactions is dependent on the concentration of both the nucleophile and the electrophile.

S_N1 Reactions: With tertiary alkyl halides or under conditions that favor the formation of a carbocation intermediate, an S_N1 mechanism may be operative. In this two-step process, the alkyl halide first dissociates to form a carbocation, which is then attacked by the nucleophilic amine or hydroxyl group.

The relative reactivity of the amino and hydroxyl groups as nucleophiles can be influenced by the reaction conditions, such as the pH of the medium.

The nitrogen and oxygen atoms in 2-[(2-Aminophenyl)amino]ethanol each possess lone pairs of electrons, enabling the molecule to function as a Lewis base by donating these electron pairs to a Lewis acid. This property is fundamental to its role in various catalytic processes and its ability to coordinate with metal ions. The basicity of the amino groups is generally more pronounced than that of the hydroxyl group.

Intramolecular Cyclization and Ring Formation Tendencies

A significant aspect of the reactivity of 2-[(2-Aminophenyl)amino]ethanol is its propensity to undergo intramolecular cyclization, leading to the formation of nitrogen-containing heterocyclic systems. This is a key pathway for the synthesis of various biologically active compounds.

The proximate arrangement of the amino and hydroxyl groups in 2-[(2-Aminophenyl)amino]ethanol facilitates intramolecular reactions. For instance, in the presence of a suitable electrophile, such as a carbonyl compound, the molecule can undergo a condensation reaction followed by cyclization to form a seven-membered 1,4-benzodiazepine (B1214927) ring system. arkat-usa.orgnih.govresearchgate.netox.ac.ukchemsrc.comThe general mechanism involves the initial formation of an imine or a related intermediate, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group to close the ring.

Plausible Reaction Pathway for 1,4-Benzodiazepine Formation:

StepDescription
1. Condensation The primary aromatic amine of 2-[(2-aminophenyl)amino]ethanol reacts with a carbonyl compound (e.g., a ketone) to form an imine intermediate.
2. Intramolecular Nucleophilic Attack The hydroxyl group, acting as an internal nucleophile, attacks the imine carbon.
3. Ring Closure This attack leads to the formation of a seven-membered heterocyclic ring.
4. Dehydration/Rearrangement Subsequent steps, such as dehydration, may occur to yield the final stable benzodiazepine (B76468) derivative.

Cascade Reactions Involving Aromatic Aminoethanol Scaffolds

Aromatic aminoethanols, including 2-[(2-Aminophenyl)amino]ethanol, are valuable substrates in cascade reactions, where a series of intramolecular and intermolecular transformations occur in a single pot. These reactions are often initiated by a catalyst, such as a Brønsted acid.

Brønsted acids can play a crucial role in activating the functional groups of 2-[(2-Aminophenyl)amino]ethanol and promoting cascade reactions. nih.govFor example, a Brønsted acid can protonate the hydroxyl group, converting it into a better leaving group (water), thereby facilitating a subsequent nucleophilic attack.

A plausible Brønsted acid-catalyzed cascade reaction could involve the following steps:

Protonation: The Brønsted acid protonates either the hydroxyl group or one of the amino groups, enhancing their reactivity.

Initial Reaction: The activated molecule reacts with another reagent, for instance, an aldehyde or a ketone.

Intramolecular Cyclization: An intramolecular cyclization event is triggered, leading to the formation of a heterocyclic ring.

Further Transformations: The newly formed cyclic intermediate can then undergo further reactions, such as dehydration or rearrangement, to yield a more complex molecular architecture.

These cascade reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic compounds from simple starting materials like 2-[(2-Aminophenyl)amino]ethanol.

Derivatization and Structural Modification Studies

Synthesis of Substituted 2-[(2-Aminophenyl)amino]ethanol (B112675) Analogues

Modifications to the phenyl ring of 2-[(2-aminophenyl)amino]ethanol analogues have been investigated to explore the impact of substituent changes on the molecule's properties. These modifications often involve the introduction of various functional groups at different positions on the aromatic ring.

A notable example of such modifications can be seen in the synthesis of intermediates for pharmacologically active molecules. For instance, the synthesis of an intermediate for Mirabegron, (R)-4-(2-(2-hydroxyl-2-phenylethylamine base) ethyl) anilino carboxylate, involves significant alteration of the phenyl ring. The synthetic pathway begins with the protection of the amino group of a 4-aminophenylethanol derivative using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The hydroxyl group is then oxidized to an aldehyde. This aldehyde subsequently undergoes a condensation reaction with (R)-2-amino-1-phenylethanol, followed by reduction to yield the final modified analogue. This multi-step process highlights a common strategy for introducing functionality and building molecular complexity on the phenyl ring of aminoethanol derivatives.

Table 1: Key Steps in the Synthesis of a Phenyl-Modified Aminoethanol Analogue

StepReactionReagentsIntermediate/Product
1Amino Group Protection(Boc)₂ON-Boc-2-(4-aminophenyl)ethanol
2OxidationOxidizing agentN-Boc-2-(4-aminophenyl)acetaldehyde
3Condensation & Reduction(R)-2-amino-1-phenylethanol, Reducing agent(R)-4-(2-(2-hydroxyl-2-phenylethylamine base) ethyl) anilino carboxylate

This table outlines a representative synthetic sequence for modifying the phenyl ring of an aminophenylethanol derivative.

The ethanolamine (B43304) chain of 2-[(2-aminophenyl)amino]ethanol offers multiple sites for structural variation, including the hydroxyl and amino groups. Modifications at these positions can lead to the development of new derivatives with altered physical and chemical properties.

One area of exploration involves the synthesis of amino modifiers for solid-supported oligonucleotides, which can be based on a 2-(2-aminoethoxy)-ethanol structure. This suggests that the ethanolamine moiety can be extended and functionalized. A general synthetic approach to such modifications could involve the reaction of a protected aminophenyl precursor with a suitable electrophile to extend the ethanolamine chain. For example, reaction with a protected 2-chloroethanol (B45725) derivative could introduce an additional ethoxy unit. Subsequent deprotection and further functionalization could then be carried out to achieve the desired analogue.

Table 2: Potential Modifications to the Ethanolamine Chain

Modification SitePotential ReactionExample ReagentResulting Functional Group
Hydroxyl GroupEtherificationAlkyl halideEther
Hydroxyl GroupEsterificationAcyl chlorideEster
Amino GroupN-AlkylationAlkyl halideSecondary/Tertiary Amine
Amino GroupAcylationAcyl chlorideAmide

This table illustrates potential chemical transformations that can be applied to the ethanolamine chain of 2-[(2-aminophenyl)amino]ethanol.

Formation of Nitrogen-Containing Heterocycles

The ortho-diamine functionality of 2-[(2-aminophenyl)amino]ethanol makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The two adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused ring systems.

Tetrahydroquinoxalines are a class of heterocyclic compounds that can be synthesized from ortho-phenylenediamines. The reaction of 2-[(2-aminophenyl)amino]ethanol with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, is a potential route to form a quinoxaline (B1680401) ring system. Subsequent reduction of the quinoxaline would yield the corresponding tetrahydroquinoxaline.

Alternatively, a more direct approach could involve the reaction of 2-[(2-aminophenyl)amino]ethanol with an epoxide. This reaction, often catalyzed by a Lewis acid, would lead to the formation of a tetrahydroquinoxaline derivative in a single step through a cyclization process. The specific substituents on the resulting tetrahydroquinoxaline ring would depend on the structure of the epoxide used.

Table 3: Synthetic Approaches to Tetrahydroquinoxalines from o-Phenylenediamine (B120857) Precursors

Reactant 1Reactant 2Intermediate/ProductKey Reaction Type
o-Phenylenediamine1,2-Dicarbonyl compoundQuinoxalineCondensation
QuinoxalineReducing agentTetrahydroquinoxalineReduction
o-PhenylenediamineEpoxideTetrahydroquinoxalineCyclization

This table summarizes general synthetic strategies for the formation of tetrahydroquinoxalines from ortho-phenylenediamine precursors, which is relevant to the reactivity of 2-[(2-aminophenyl)amino]ethanol.

Benzodiazepines are a well-known class of seven-membered heterocyclic compounds. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of an ortho-phenylenediamine with a ketone. nih.govnih.gov Given that 2-[(2-aminophenyl)amino]ethanol possesses an ortho-phenylenediamine moiety, it can be envisioned as a precursor for the synthesis of benzodiazepine (B76468) derivatives.

The reaction would likely proceed through the formation of a diimine intermediate, followed by cyclization to form the seven-membered diazepine (B8756704) ring. The specific ketone used in the reaction would determine the substituents on the resulting benzodiazepine scaffold. A variety of catalysts, including solid acid catalysts like H-MCM-22, have been shown to be effective in promoting this condensation reaction. nih.gov

While the direct synthesis of biindoles from 2-[(2-aminophenyl)amino]ethanol is not commonly reported, its structural components can be conceptually linked to precursors used in biindole synthesis. The synthesis of biindoles often involves the coupling of two indole (B1671886) units. Therefore, a plausible synthetic strategy would first involve the conversion of 2-[(2-aminophenyl)amino]ethanol into an indole derivative.

One potential pathway for this transformation could be the dehydrogenation of the ethanolamine side chain to form an aldehyde or ketone, followed by a Fischer indole synthesis or a related cyclization method. Once the indole scaffold is formed, a variety of coupling reactions, such as palladium-catalyzed cross-coupling reactions, could be employed to dimerize the indole derivative and form a biindole. The specific linkage of the biindole (e.g., 2,2'-, 2,3'-, or 3,3'-) would depend on the functionalization of the indole precursor and the coupling conditions used.

Chiral Derivatization and Stereochemical Control

The stereochemistry of amino alcohol compounds is crucial, as different enantiomers can exhibit varied pharmacological and biological activities. Consequently, the development of methods for the enantioselective synthesis and optical resolution of chiral amino alcohols and their analogues is a significant area of research in synthetic organic chemistry. rsc.orgnih.gov These strategies aim to produce enantiomerically pure compounds, which are valuable as pharmaceutical intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. rsc.orgnih.gov

The asymmetric synthesis of vicinal amino alcohols, which are structurally related to 2-[(2-Aminophenyl)amino]ethanol, has been achieved through various innovative catalytic methods. These approaches avoid the formation of racemic mixtures, directly yielding an enantiomerically enriched product. rsc.org

Modern strategies frequently employ transition-metal catalysis and biocatalysis to achieve high levels of stereocontrol. rsc.orgacs.org One notable approach is the copper-catalyzed reductive coupling, which facilitates the enantioselective addition of N-substituted allyl groups to ketones, producing chiral 1,2-aminoalcohol synthons with high diastereoselectivity and enantioselectivity. nih.gov Another powerful method is the asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts, which can produce chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and in high yields. acs.org

Biocatalytic methods have also emerged as highly effective and environmentally benign alternatives. Engineered amine dehydrogenases (AmDHs), for example, can catalyze the reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with near-perfect conversion and enantiomeric excess (up to 99% conversion and >99% ee). researchgate.netacs.orgmanchester.ac.uk These enzymatic methods offer high selectivity under mild reaction conditions.

The table below summarizes selected catalytic methods for the enantioselective synthesis of vicinal amino alcohols, highlighting the diversity of modern synthetic strategies.

When an enantioselective synthesis is not employed, a racemic mixture of a chiral amino alcohol is produced. Optical resolution is the process used to separate these racemic mixtures into their individual, enantiomerically pure components. wikipedia.org The primary techniques for resolving chiral amino alcohol analogues involve either direct chromatographic separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA). wikipedia.org

Direct Chromatographic Resolution

High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful and widely used method for the direct separation of enantiomers. Polysaccharide-based columns, such as those with brand names like Chiralpak®, are particularly effective. For instance, the resolution of an N-benzoylamino alcohol, an analogue of the target compound, was successfully achieved using a Chiralpak® IA column. nih.gov This method allowed for the separation of both enantiomers with an enantiomeric excess (ee) greater than 99% on a semi-preparative scale. nih.govcsic.es The choice of mobile phase, typically a mixture of solvents like n-hexane, ethanol (B145695), and chloroform, is critical for achieving optimal separation. nih.gov

Indirect Resolution via Diastereomer Formation

An alternative strategy involves reacting the racemic amino alcohol with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral analytical techniques like conventional HPLC or even crystallization. wikipedia.orgnih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

A variety of CDAs are available for amines and alcohols. For example, (s)-alpha-methoxybenzyl isocyanate (MIB) has been used as a chiral derivatizing reagent for the HPLC resolution of racemic amines and alcohols. nih.gov Another well-known agent is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, which reacts with alcohols and amines to form diastereomeric esters and amides, respectively, that can be distinguished by NMR spectroscopy or separated chromatographically. wikipedia.org

The table below outlines common optical resolution techniques applicable to chiral amino alcohol analogues.


Advanced Applications in Synthetic Organic Chemistry

Precursor Role in Complex Molecule Synthesis

The arrangement of functional groups in 2-[(2-aminophenyl)amino]ethanol (B112675) makes it an important intermediate for synthesizing more complex molecular architectures. The ortho-diamine system is a well-established precursor for the formation of heterocyclic rings, while the primary aromatic amine can be readily transformed into other functionalities, and the secondary aminoethanol side chain can influence solubility and provide an additional point for chemical modification.

Scaffold for Pharmaceutical Intermediates (e.g., Mirabegron Analogues)

While the synthesis of the specific β3 adrenergic receptor agonist Mirabegron involves a para-substituted aminophenyl ethanol (B145695) derivative, the ortho-substituted scaffold of 2-[(2-aminophenyl)amino]ethanol is of significant interest in medicinal chemistry for creating analogues and other pharmacologically active compounds. ias.ac.innih.govscirp.orgacs.org Ortho-phenylenediamine and its derivatives are fundamental building blocks for a class of heterocyclic compounds known as benzimidazoles, which are present in numerous therapeutic agents. researchgate.net The reaction of an ortho-phenylenediamine with aldehydes or carboxylic acids is a classic method for constructing the benzimidazole (B57391) ring system. researchgate.net

Furthermore, substituted ortho-phenylenediamine compounds, including those with ethanolamine (B43304) side chains, have been synthesized and investigated for their potential as antibacterial and antitumor agents. nih.gov The ability to form complex heterocyclic systems makes this scaffold valuable for generating libraries of compounds for drug discovery. Research has demonstrated the use of related 2-aminophenyl ethanol structures in the synthesis of 2-phenyl-3-formylindoles, which are also important precursors for bioactive molecules. researchgate.net

Building Block for Dyes and Pigments

Aromatic amines are foundational components in the synthesis of azo dyes and pigments. derpharmachemica.comresearchgate.net The synthesis typically involves a two-step process: the conversion of a primary aromatic amine into a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. derpharmachemica.com

The structure of 2-[(2-aminophenyl)amino]ethanol, containing a primary aromatic amino group, is well-suited for this diazotization reaction. Phenylenediamines are used as dye intermediates, and their derivatives are employed extensively in the formulation of hair dyes. ias.ac.in For instance, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B86663) is a known ingredient in oxidative hair coloring products, where it polymerizes to form color. researchgate.netnih.govmdpi.com The ortho-phenylenediamine core of the title compound can similarly be utilized. The presence of a second amino group and a hydroxyethyl (B10761427) substituent can be used to modulate the final properties of the dye, such as its color, solubility, and affinity for different fibers. researchgate.net For example, the ethanol group can enhance water solubility, a desirable trait for certain dyeing applications.

Ligand Design and Coordination Chemistry

The spatial arrangement of nitrogen and oxygen atoms in 2-[(2-aminophenyl)amino]ethanol makes it an excellent candidate for use as a chelating ligand in coordination chemistry. The two nitrogen atoms of the ortho-diamine core and the nitrogen and oxygen atoms of the aminoethanol side chain can all act as donor sites for metal ions.

Chelation Properties with Transition Metals

Ortho-phenylenediamine and its derivatives are well-known for forming stable complexes with a variety of transition metals. ias.ac.in They often act as bidentate ligands, coordinating through the two adjacent amino groups. More complex ligands are frequently prepared by condensing ortho-phenylenediamine with carbonyl compounds to form Schiff bases, which can offer tetradentate (N2O2) coordination environments. ias.ac.innih.gov These Schiff base ligands readily chelate with metals such as Cu(II), Ni(II), Mn(II), Co(II), and Zn(II), resulting in complexes with diverse geometries, including square-planar and octahedral structures. ias.ac.inresearchgate.net

The compound 2-[(2-aminophenyl)amino]ethanol itself can potentially act as a tridentate N,N,O-donor ligand. The two phenylamine nitrogens and the hydroxyl oxygen can coordinate to a single metal center, forming stable five- and six-membered chelate rings. The presence of multiple donor atoms allows for the formation of well-defined, stable metal complexes. The study of related amino alcohol ligands confirms their ability to coordinate with transition metals, typically through the nitrogen of the amino group and the oxygen of the alcohol. researchgate.netnih.gov

Table 1: Examples of Geometries in Metal Complexes with o-Phenylenediamine-Derived Ligands
Metal IonLigand TypeTypical Coordination GeometryReference
Cu(II)Schiff Base (N2O2)Square-Planar ias.ac.in
Ni(II)Schiff Base (N2O2)Square-Planar ias.ac.in
Mn(II)Schiff Base (N2O2)Octahedral ias.ac.in
VO(II)Schiff Base (N2O2)Square-Pyramidal ias.ac.in
Fe(II)/Fe(III)Salophene (N2O2)Square-Planar/Octahedral nih.gov

Application in Catalytic Systems

Transition metal complexes derived from ortho-phenylenediamine and related ligands have shown significant promise in catalysis. By stabilizing metal ions in specific oxidation states and geometries, these ligands can facilitate a variety of chemical transformations. The use of redox-active or "non-innocent" ligands, where the ligand itself can participate in electron transfer processes, is a particularly active area of research. nih.govmdpi.com Ligands based on o-aminophenols and o-phenylenediamines can exhibit this behavior, making their metal complexes suitable for catalyzing oxidation reactions. derpharmachemica.com

Complexes of this nature have been explored as catalysts for reactions such as:

Oxidation of Alcohols: Mimicking the function of metalloenzymes like galactose oxidase. derpharmachemica.com

Polymerization: Group 4 metal complexes with related tetradentate ligands have been studied as catalysts for the polymerization of lactide. mdpi.com

Carbon-Carbon Bond Formation: Metal complexes bearing carboximidate ligands derived from amino-containing precursors have been successfully used to catalyze the Henry reaction. ias.ac.in

The ability of the 2-[(2-aminophenyl)amino]ethanol ligand to form stable chelates suggests that its transition metal complexes could be effective catalysts, leveraging both the electronic properties of the aromatic diamine and the steric influence of the hydroxyethyl group.

Biochemical Pathway Probing and Enzyme Interaction Studies

The application of 2-[(2-aminophenyl)amino]ethanol, HCl specifically for biochemical pathway probing or enzyme interaction studies is not extensively documented in the available scientific literature. Such applications typically require molecules with specific properties, such as fluorescence or the ability to bind selectively to active sites of enzymes or receptors.

However, related structures have been explored for biological activity. For example, metal complexes of N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) have been investigated for their antiproliferative effects on cancer cells. nih.gov These studies found that iron complexes of salophene can generate reactive oxygen species, bind to DNA, and induce apoptosis, indicating significant interaction with cellular pathways. nih.gov While this does not directly involve the title compound, it demonstrates that the ortho-phenylenediamine core can serve as a scaffold for biologically active molecules. The development of fluorescent molecular probes for imaging biological structures, such as prion plaques, sometimes incorporates aromatic amine structures, although these are typically more complex molecules. nih.gov Further research would be required to establish any potential role for 2-[(2-aminophenyl)amino]ethanol or its derivatives as biochemical probes.

Substrate Analogues for Enzyme Interaction Studies

No research data or scholarly articles were identified that specifically detail the use of this compound as a substrate analogue to study enzyme mechanisms, kinetics, or inhibition.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of organic molecules. nih.gov These methods are frequently used to predict molecular properties and reaction mechanisms for systems related to 2-[(2-Aminophenyl)amino]ethanol (B112675). nih.gov

DFT calculations are commonly used to determine the geometric and electronic structures of aminophenol derivatives. researchgate.net By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For aminophenol derivatives, DFT has been employed to calculate properties such as ionization potential (IP) and bond dissociation energies (BDE), which are related to the reactivity and stability of the compounds. researchgate.net For instance, calculations on aminophenol isomers have shown that the position of the amino group significantly influences these parameters, thereby affecting the molecule's antioxidant properties and reactivity towards radicals. researchgate.net Such calculations could be applied to 2-[(2-Aminophenyl)amino]ethanol to understand how the aminoethanol substituent modulates the electronic properties of the 2-aminophenol (B121084) core.

Table 1: Illustrative Electronic Properties Calculable via DFT for Aminophenol Derivatives

PropertyDescriptionPredicted Significance for 2-[(2-Aminophenyl)amino]ethanol
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates the propensity of the aromatic ring and amino groups to engage in electrophilic reactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Suggests regions susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap would imply higher reactivity.
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule.Relates to the ease of oxidation.
Bond Dissociation Energy (BDE) The energy required to break a specific bond homolytically (e.g., O-H or N-H bonds).Predicts antioxidant activity and stability against radical formation. researchgate.net
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule.Helps identify reactive sites (electrophilic and nucleophilic centers).

This table is illustrative and presents the types of data that can be generated from DFT calculations, based on studies of related compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study electronically excited states and reaction mechanisms that occur upon photoexcitation. rsc.org A key photochemical process investigated in related molecules is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov ESIPT is a reaction where a proton is transferred within the same molecule in an electronically excited state. nih.gov This process is common in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity, a structural motif present in the 2-aminophenol core of the target molecule.

Computational modeling using DFT and TD-DFT can map the potential energy surfaces for both the ground state (S₀) and the first excited state (S₁). nih.gov These calculations can determine the energy barriers for proton transfer. Typically, for ESIPT-capable molecules, the energy barrier in the ground state is high, preventing the reaction, but it becomes significantly smaller or nonexistent in the excited state, allowing for an ultrafast proton transfer. nih.govmdpi.com Studies on various heterocyclic systems have shown that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer process. nih.govmdpi.com Such investigations for 2-[(2-Aminophenyl)amino]ethanol would clarify its potential to undergo ESIPT, which would strongly influence its fluorescence properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed information about conformational flexibility and intermolecular interactions.

The 2-[(2-Aminophenyl)amino]ethanol molecule possesses considerable conformational flexibility due to the rotatable bonds in its ethanolamine (B43304) side chain. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with its environment.

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding between the molecule and solvent molecules or other solute molecules. For a system like 2-[(2-Aminophenyl)amino]ethanol, simulations could model how the hydroxyl and amino groups participate in hydrogen bond networks, which would govern its solubility and aggregation behavior. In the context of biological systems, MD simulations are also used to model the interaction of small molecules with macromolecules like proteins or DNA, providing insights into binding modes and affinities. nih.gov

Excited-State Phenomena and Proton Transfer Studies in Related Systems

The study of excited-state phenomena in molecules structurally similar to 2-[(2-Aminophenyl)amino]ethanol is an active area of research, with a particular focus on ESIPT. researchgate.net

ESIPT is a photophysical process that can lead to a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. mdpi.com This phenomenon is highly sensitive to the molecular environment and structure. Computational studies on aminophenols and their derivatives have investigated how substituents affect the excited-state potential energy surfaces. researchgate.net For example, the presence of an amino group can lower the energy of the πσ* state involved in the dissociation of the O-H bond, thereby enhancing the hydrogen transfer reaction in the excited state. researchgate.net

TD-DFT calculations are the primary tool for these investigations. They are used to model the potential energy profiles along the proton transfer coordinate for both the ground and excited states. researchgate.net The results of these calculations can explain why ESIPT is favorable upon photoexcitation. For many related systems, it has been shown that photoexcitation leads to a significant redistribution of electron density, increasing the acidity of the proton donor (e.g., the -OH group) and the basicity of the proton acceptor (e.g., a nitrogen atom), thus driving the proton transfer. nih.gov

Table 2: Key Findings from Computational ESIPT Studies on Related Aromatic Systems

System StudiedComputational MethodKey FindingsReference
Aminophenol Isomers TD-DFT (B3LYP)Amino substitution lowers the πσ* state energy, enhancing the excited-state hydrogen transfer reaction. researchgate.net
Flavonoid Derivatives DFT/TD-DFT (B3LYP)The energy barrier for proton transfer is significantly larger in the ground state than in the excited state, favoring ESIPT. Intramolecular hydrogen bonds are strengthened upon photoexcitation. nih.gov
Triphenyl-substituted Heterocycles TD-DFT (B3LYP)A high energy barrier (>10 kcal/mol) prevents ground-state proton transfer, while the barrier is negligible (<1 kcal/mol) in the excited state. nih.gov
2-(2′-Hydroxyphenyl)-benzothiazole (HBT) DFT/TD-DFTThe intramolecular hydrogen bond is enhanced in the S₁ state, favoring the ESIPT process. mdpi.com

This table summarizes findings from studies on molecules structurally related to the 2-aminophenol core, illustrating the common principles of computationally investigated ESIPT processes.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 2-[(2-Aminophenyl)amino]ethanol (B112675), HCl, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The aromatic protons on the aminophenyl ring would typically appear in the downfield region (approximately 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern and coupling with each other. The protons of the ethanolamine (B43304) side chain would be found more upfield. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the secondary amine (-NH-CH₂-) would likely appear as multiplets due to spin-spin coupling. The presence of the hydrochloride salt would influence the chemical shifts, particularly of the amine and hydroxyl protons, which are exchangeable and may appear as broad signals.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The aromatic carbons would resonate in the 110-150 ppm range, while the aliphatic carbons of the ethanolamine moiety would be observed at higher field strengths (typically 40-70 ppm).

Table 1: Predicted ¹H NMR Spectral Data for 2-[(2-Aminophenyl)amino]ethanol, HCl

Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.0 - 7.5 Multiplet 4H Aromatic protons (C₆H₄)
~ 4.0 - 5.0 Broad Singlet 2H Amine protons (NH, NH₂⁺)
~ 3.8 Triplet 2H Methylene protons (-CH₂OH)
~ 3.4 Triplet 2H Methylene protons (-NH-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~ 145 Aromatic Carbon (C-NH)
~ 130 Aromatic Carbon (C-H)
~ 120 Aromatic Carbon (C-H)
~ 115 Aromatic Carbon (C-H)
~ 60 Methylene Carbon (-CH₂OH)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, hydroxyl, and aromatic functionalities.

The N-H stretching vibrations of the primary and secondary amine groups would be expected in the 3200-3500 cm⁻¹ region. Due to the hydrochloride salt formation, these bands might be broadened and shifted. A broad O-H stretching band from the alcohol group would also be anticipated, typically in the 3200-3600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ region. Finally, the C-N and C-O stretching vibrations would be found in the fingerprint region, between 1000-1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group
3200-3600 Strong, Broad O-H and N-H Stretching
3000-3100 Medium Aromatic C-H Stretching
2850-3000 Medium Aliphatic C-H Stretching
1450-1600 Medium to Strong Aromatic C=C Stretching

Mass Spectrometry for Molecular Formula and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 2-[(2-Aminophenyl)amino]ethanol, the molecular ion peak ([M]⁺) corresponding to the free base would be observed. The presence of the hydrochloride would not be directly detected in the same way, as the HCl is typically lost during the ionization process.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Common fragmentation pathways would include the cleavage of the C-C bond of the ethanolamine side chain, leading to fragments corresponding to the aminophenyl moiety and the ethanolamine portion. The loss of a hydroxyl radical or a water molecule are also plausible fragmentation steps. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-[(2-Aminophenyl)amino]ethanol

m/z Possible Fragment
152 [M]⁺ (Molecular ion of free base)
121 [M - CH₂OH]⁺
106 [C₆H₄NH₂CH₂]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.

If a crystal structure were determined, it would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of the intermolecular interactions, such as hydrogen bonding involving the amine, hydroxyl, and chloride ions, which govern the crystal packing. The protonation site of the molecule by the hydrochloric acid would be unambiguously identified. As of now, there is no publicly available crystal structure for this compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

The aniline (B41778) and o-phenylenediamine (B120857) core of 2-[(2-aminophenyl)amino]ethanol (B112675) is a well-established precursor for a variety of catalytic reactions. Future research is likely to focus on leveraging this reactivity to develop novel catalytic transformations. The presence of both a primary and a secondary amine, along with a hydroxyl group, offers multiple sites for catalytic functionalization.

Emerging research in C-H amination, where a carbon-hydrogen bond is directly converted into a carbon-nitrogen bond, presents a significant opportunity. researchgate.netnih.gov Catalytic systems, often employing metals like rhodium or iridium, could be developed to selectively functionalize the aromatic ring of 2-[(2-aminophenyl)amino]ethanol, HCl. Such methods would provide an atom-economical route to novel substituted derivatives with potential applications in medicinal chemistry.

Furthermore, the ortho-diamine structure is a key precursor for the synthesis of important heterocyclic compounds like benzimidazoles. mdpi.comeijppr.comsci-hub.stresearchgate.net Future catalytic research could explore one-pot, tandem reactions where the ethanolamine (B43304) side chain directs or participates in subsequent transformations after the formation of the initial heterocyclic core. For instance, a catalytic system could be designed to first facilitate the condensation with an aldehyde to form a benzimidazole (B57391), followed by an intramolecular cyclization involving the hydroxyl group, leading to more complex polycyclic structures.

Table 1: Potential Catalytic Transformations for this compound

Transformation TypePotential CatalystAnticipated Product ClassPotential Advantages
Aromatic C-H AminationRhodium, Iridium complexesSubstituted o-phenylenediaminesAtom economy, direct functionalization
Oxidative C–H/N–H AnnulationRuthenium(II) complexesIndole (B1671886) derivativesSynthesis in sustainable solvents like water
Ortho-HalogenationCopper catalystsHalogenated anilinesHigh regioselectivity for further cross-coupling
Condensation/CyclizationGold nanoparticles, Lewis acidsBenzimidazoles, QuinoxalinesAccess to medicinally relevant scaffolds

Exploration of New Synthetic Applications

The rich functionality of this compound makes it an attractive starting material for the synthesis of a wide range of organic molecules. Its ability to act as a precursor to phenazines and benzimidazoles is a key area for future synthetic exploration. mdpi.comeijppr.comsci-hub.stresearchgate.netbohrium.com Phenazines, for instance, are a class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial and anticancer properties. nih.gov New synthetic protocols could utilize this compound to create libraries of novel phenazine (B1670421) derivatives for biological screening. bohrium.com

Moreover, the presence of the ethanolamine side chain allows for the introduction of chirality and further functionalization. This could be exploited in the synthesis of chiral ligands for asymmetric catalysis or as a scaffold for building complex natural product analogs. The development of multicomponent reactions (MCRs) involving this compound is another promising direction. bohrium.com MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single step, aligning with the principles of green chemistry.

Integration with Flow Chemistry and Sustainable Synthesis

The drive towards greener and more sustainable chemical manufacturing processes is a major theme in modern chemistry. researchgate.netresearchgate.netnih.gov The integration of synthetic routes utilizing this compound into continuous flow systems is a foreseeable development. springerprofessional.debohrium.commtak.hu Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. rsc.orgjst.org.inacs.orgresearchgate.net

The synthesis of heterocyclic compounds, often a multi-step process, is particularly well-suited to flow chemistry. springerprofessional.demdpi.com A future flow-based synthesis could involve the initial formation of a derivative of 2-[(2-aminophenyl)amino]ethanol, followed by in-line purification and subsequent reaction to form a target molecule, all within a closed, continuous system. nih.gov This would not only improve efficiency but also minimize the handling of potentially hazardous intermediates.

Furthermore, the principles of sustainable synthesis can be applied to reactions involving this compound. This includes the use of environmentally benign solvents (such as water or bio-based solvents), the development of catalyst systems based on earth-abundant metals, and the use of energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. eijppr.comresearchgate.netresearchgate.netgrowingscience.com

Potential for Advanced Material Science Applications

The aromatic and amine functionalities of this compound suggest its potential as a monomer or precursor for the synthesis of advanced materials. The o-phenylenediamine unit is a known building block for corrosion inhibitors, as its derivatives can adsorb onto metal surfaces to form a protective layer. nih.gov Research could be directed towards developing new corrosion inhibitors based on this compound, potentially offering enhanced performance or more environmentally friendly profiles.

In the realm of polymer science, this compound could be used to synthesize novel polyamides or polyimides with tailored properties. The ethanolamine side chain could be used to introduce cross-linking sites or to modify the solubility and thermal properties of the resulting polymers. There is also potential for the development of stimuli-responsive polymers, where the cleavage of a specific bond could trigger a change in the material's properties, a concept being explored with similar aminophenyl-containing structures. researchgate.net

Furthermore, phenazine derivatives, which can be synthesized from this precursor, are being investigated for their applications in organic electronics as n-type semiconductors. rsc.org The synthesis of novel phenazine-based materials derived from this compound could lead to the development of new organic electronic devices.

Q & A

Basic: What are the optimized synthetic routes for 2-[(2-Aminophenyl)amino]ethanol, HCl to achieve high purity?

Methodological Answer:
The synthesis typically involves coupling 2-aminophenol derivatives with ethanolamine precursors under controlled conditions. For example, analogous compounds (e.g., 2-((2-Chloroethyl)amino)ethanol hydrochloride) are synthesized via nucleophilic substitution reactions between chloroethylamines and amino alcohols, followed by HCl neutralization . Key parameters include:

  • Reagent Ratios: Stoichiometric excess of the amine precursor to drive the reaction.
  • Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
  • Purification: Use of recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the hydrochloride salt .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 6.5–7.5 ppm, ethanolamine backbone at δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 201.0898 for C₈H₁₃N₂OCl) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Emergency Measures: Immediate access to eye-wash stations and safety showers, as recommended by OSHA standards for similar aminoethanol derivatives .

Advanced: How can researchers design experiments to study its reactivity in cross-dehydrogenative coupling (CDC) reactions?

Methodological Answer:

  • Catalytic Systems: Employ transition-metal catalysts (e.g., Cu(I)/Fe(III)) in ethanol/water mixtures to facilitate C–N bond formation .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N) or radical scavengers (TEMPO) to distinguish between ionic and radical pathways .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps .

Advanced: How is this compound utilized in synthesizing heterocyclic scaffolds for pharmaceutical applications?

Methodological Answer:

  • Thiazole/Pyrrole Synthesis: React with thioureas or α,β-unsaturated ketones under refluxing ethanol to form bioactive heterocycles (e.g., benzothiazoles or pyrroloquinolines) .
  • Schiff Base Formation: Condense with aldehydes (e.g., thiophene-2-carbaldehyde) to generate ligands for metal complexes with potential antitumor activity .

Advanced: What factors influence the stability of this compound under varying conditions?

Methodological Answer:

  • pH Sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8) due to ethanolamine backbone degradation .
  • Thermal Stability: Store at 2–8°C in amber vials to prevent thermal decomposition (>40°C) or photodegradation .
  • Moisture Control: Use desiccants (silica gel) during storage, as hygroscopic hydrochloride salts may deliquesce .

Advanced: How can contradictory reports on synthetic yields be resolved?

Methodological Answer:

  • Parameter Optimization: Systematically vary solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-toluenesulfonic acid), and reaction times .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust reagent stoichiometry accordingly .
  • Reproducibility: Document detailed reaction conditions (e.g., inert atmosphere, stirring rates) to minimize variability .

Advanced: Can this compound act as a corrosion inhibitor in acidic environments?

Methodological Answer:
While direct evidence is limited, structurally similar aminoethanol derivatives (e.g., 2-(2-aminophenyl)benzimidazole) exhibit corrosion inhibition via:

  • Adsorption Mechanisms: Nitrogen/oxygen lone pairs bind to metal surfaces, forming protective films .
  • Electrochemical Testing: Perform polarization resistance and electrochemical impedance spectroscopy (EIS) in 1 M HCl to quantify inhibition efficiency .

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2-[(2-Aminophenyl)amino]ethanol, HCl
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Reactant of Route 2
2-[(2-Aminophenyl)amino]ethanol, HCl

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